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Compound of Interest

Compound Name: 4-(Piperazin-1-yl)pyridin-2-amine
CAS No.: 470442-95-6
Cat. No.: B1385900
Get Quote
. J

Focus Agents: Vilazodone vs. Vortioxetine (vs. Trazodone as prototype)

Executive Summary: The Piperazine Advantage

While traditional SSRIs (e.g., fluoxetine, sertraline) rely on a single mechanism—blockade of
the Serotonin Transporter (SERT)—piperazine-based agents exploit the "privileged scaffold"
nature of the piperazine ring. This moiety allows for a dual-pharmacophore approach:

o SERT Inhibition: High-affinity binding to the transporter.[1]

o Receptor Modulation: Direct interaction with 5-HT receptor subtypes (5-HT1A, 5-HT2A, 5-
HT3, 5-HT7) via N-substitution on the piperazine ring.

This guide compares the two primary modern agents, Vilazodone (SPARI: Serotonin Partial
Agonist Reuptake Inhibitor) and Vortioxetine (Multimodal), against the historical prototype
Trazodone (SARI: Serotonin Antagonist and Reuptake Inhibitor).

Molecular Mechanism & Binding Profiles
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The clinical differentiation of these drugs is driven by their specific receptor affinity profiles (
) and functional potency (

).

Head-to-Head Binding Affinity Table ( in nM)

Lower numbers indicate higher affinity. Data pooled from FDA Pharmacologic Reviews and
PDSP Database.
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Target _
Vilazodone
Receptor

\ortioxetine

Trazodone

Physiological
Implication

SERT

(Transporter)

0.1 nM

1.6 nM

~280 nM

Vilazodone is the
most potent
SERT inhibitor;
Trazodone is
weak (requires
high doses for

reuptake effect).

2.1 nM (Partial
Agonist)

5-HT1A

15 nM (Agonist)

82-118 nM
(Partial Agonist)

Vilazodone's
high affinity
drives its
"SPARI"
classification;
desensitizes
presynaptic

autoreceptors.

5-HT2A >10,000 nM

>1,000 nM

14 nM
(Antagonist)

Trazodone's
primary
mechanism
(SARI); blockade
improves sleep
architecture but
limits
antidepressant

activation.

5-HT3 >1,000 nM

3.7nM
(Antagonist)

>1,000 nM

Vortioxetine
specific;
blockade may
reduce nausea
and improve
cognitive
signaling
(glutamate

release).
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5-HT7

>1,000 nM

19 nM
(Antagonist)

406 nM

Vortioxetine
specific;
antagonism
linked to
circadian rhythm
regulation and
cognitive
enhancement.

Alpha-1

Adrenergic

>1,000 nM

15 nM

>1,000 nM )
(Antagonist)

Trazodone
specific; causes
orthostatic
hypotension and

sedation.

Functional Consequence Diagram

The following diagram illustrates how the piperazine scaffold enables "Multimodal" signaling in

Vortioxetine compared to the "Dual" action of Vilazodone.
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High Potency
Ki 0.1 nM)

Vilazodone
(Indolyl-piperazine) Partial Agonist

(Ki 2.1 nM)

SERT Inhibition
(+ Synaptic 5-HT)

Potent

(Ki 1.6 nM) 5-HT1A Agonism
(1 Release / Anxiolysis)

Full Agonist
(Ki 15 nM)

Vortioxetine .
(Bis-aryl-sulfanyl amine) Antagomst

(Ki 3.7 nM) 5-HT3 Antagonism
(1 Glutamate/Ach)
Antagonist

(Ki 19 nM)

5-HT7 Antagonism

(Cognition/Circadian)

Click to download full resolution via product page

Caption: Comparative signaling pathways.[1][2] Vilazodone focuses on SERT/5-HT1A synergy,
while Vortioxetine recruits 5-HT3/7 antagonism for cognitive effects.

Pharmacokinetics & Metabolism

For drug development scientists, the metabolic stability and half-life determine dosing regimens
and drug-drug interaction (DDI) risks.
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Parameter Vilazodone Vortioxetine Trazodone
Half-Life (
~25 hours ~66 hours 5-9 hours (biphasic)
)
) o ] 75% (Food
Bioavailability 72% (Food Required) 65% (Food enhances)
Independent)

Primary Enzyme CYP3A4 CYP2D6 CYP3A4

) ) o o mMCPP (active 5-HT2C
Active Metabolites None significant None significant

agonist)

Missed dose leads to
Dosing Implication rapid drop in

occupancy.

"Forgiving" PK; steady = Requires BID/TID
state takes ~2 weeks. dosing or ER
[3114] formulation.

Critical Insight: Vilazodone's requirement for food (increases AUC by ~50%) is a significant

compliance variable in clinical trials compared to Vortioxetine's food-independent absorption.

Experimental Protocols: Validating Multimodal

Activity

To verify the "SPARI" vs. "Multimodal" profiles in a lab setting, two distinct assays are required:

one for transporter inhibition and one for functional receptor activation.

Protocol A: High-Throughput SERT Inhibition Assay

Objective: Determine

for serotonin reuptake inhibition using human platelets or transfected HEK-293 cells.

o Cell Preparation:

o Use HEK-293 cells stably transfected with human SERT (hSERT).

o Plate cells at

cells/well in 96-well plates coated with poly-D-lysine. Incubate overnight at 37°C.
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e Compound Treatment:

o Remove culture medium and wash with Krebs-Ringer-HEPES (KRH) buffer containing
0.1% BSA.

o Add test compounds (Vilazodone/Vortioxetine) in serial dilutions (10 pM to 10
M). Incubate for 15 minutes at 37°C.
o Uptake Initiation:
o Add

-5-HT (final concentration 20 nM) to each well.

o Incubate for exactly 10 minutes. Note: Time is critical to measure initial velocity (

e Termination & Reading:
o Aspirate buffer and rapidly wash cells 3x with ice-cold KRH buffer (stops transport).
o Lyse cells with 1% SDS or NaOH.
o Quantify radioactivity via liquid scintillation counting (LSC).
e Data Analysis:
o Calculate specific uptake (Total Uptake - Non-specific Uptake in presence of 10

M Paroxetine).

o Fit data to sigmoidal dose-response curve to derive

Protocol B: Binding Assay (Functional Agonism)
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Objective: Distinguish between Agonist (Vortioxetine/Vilazodone at 5-HT1A) and Antagonist
activity.

e Membrane Preparation:

o Harvest CHO cells expressing recombinant human 5-HT 1A receptors. Homogenize and
centrifuge to isolate membranes.

o Assay Setup:

o Incubate membranes (10

g protein) in assay buffer (20 mM HEPES, 10 mM
, 100 mM NacCl, pH 7.4) containing 10
M GDP.

o Add test compound + 0.1 nM

e |ncubation:

o Incubate for 60 minutes at 30°C.

o Filtration:

o Filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

e Interpretation:

o Agonist (e.g., 5-HT): Increases

binding >100% basal.

o Partial Agonist (Vilazodone): Increases binding to ~50-80% of full agonist max.

o Antagonist: No increase in binding; blocks 5-HT induced binding.

© 2026 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1385900?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

References

e U.S. Food and Drug Administration (FDA). (2011). Vilazodone (Viibryd) Prescribing
Information. Retrieved from [Link]

U.S. Food and Drug Administration (FDA). (2013). Vortioxetine (Brintellix) Prescribing
Information. Retrieved from [Link]

» National Institute of Mental Health (PDSP).Psychoactive Drug Screening Program (Ki
Database). Retrieved from [Link]

e Stahl, S. M. (2014). Mechanism of action of the SPARI vilazodone: Serotonin 1A partial
agonist and reuptake inhibitor. CNS Spectrums.

e Sanchez, C., et al. (2015). Vortioxetine, a novel antidepressant with multimodal activity:
Review of preclinical and clinical data. Pharmacology & Therapeutics.[1][3][5][6][71[8][9][10]
Retrieved from [Link]

e Oggianu, L., et al. (2022).[6] Estimation of brain receptor occupancy for trazodone immediate
release and once a day formulations. CPT. Pharmacometrics & Systems Pharmacology.
Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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